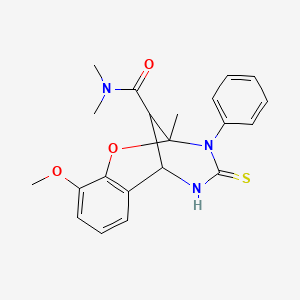

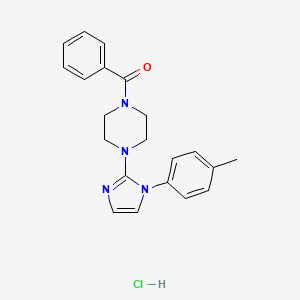

![molecular formula C27H20N4O2 B2725929 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide CAS No. 1005304-44-8](/img/structure/B2725929.png)

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, the specific details of the molecular structure are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, the specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyrimidine derivatives. This method is significant for quality control and analytical purposes in pharmaceutical research, showing the compound's relevance in ensuring the purity and efficacy of drug formulations (Ye et al., 2012).

Anti-angiogenic and DNA Cleavage Studies

Research into novel pyrimidine derivatives has shown significant anti-angiogenic and DNA cleavage activities. These compounds could serve as potent anticancer agents by inhibiting angiogenesis and affecting DNA integrity, highlighting the compound's potential in cancer research (Kambappa et al., 2017).

Antidepressant and Nootropic Agents

Another study synthesized and evaluated the pharmacological activity of pyrimidine derivatives as potential antidepressant and nootropic agents. Compounds showed promising antidepressant and cognitive-enhancing effects, indicating the chemical's application in developing new treatments for mental health disorders (Thomas et al., 2016).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These findings suggest potential therapeutic applications in cancer and inflammatory diseases, demonstrating the compound's versatility in biomedical research (Rahmouni et al., 2016).

Molecular Structure and Antiproliferative Activity

Research involving the synthesis, crystal structure, and DFT study of a pyrimidine derivative explored its anti-proliferative activity on A375 cells, along with molecular docking to analyze binding modes with PI3Kγ. This study illustrates the compound's application in molecular biology and drug design (Zhou et al., 2021).

Mécanisme D'action

Target of Action

The primary target of the compound SARS-CoV-2 nsp13-IN-1, also known as N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide, is the non-structural protein 13 (NSP13) of the SARS-CoV-2 virus . NSP13 is a helicase that belongs to the super-family 1B and plays an essential role in viral replication . It utilizes the energy of nucleotide triphosphate hydrolysis to catalyze the unwinding of double-stranded DNA or RNA in a 5′ to 3′ direction .

Mode of Action

SARS-CoV-2 nsp13-IN-1 interacts with its target, NSP13, and inhibits its helicase activity . This interaction results in the suppression of the NSP13’s ability to unwind double-stranded DNA or RNA, thereby inhibiting the replication of the SARS-CoV-2 virus . Furthermore, NSP13 has been shown to suppress the Hippo pathway downstream effector YAP , which could be another potential mode of action for SARS-CoV-2 nsp13-IN-1.

Biochemical Pathways

The action of SARS-CoV-2 nsp13-IN-1 affects several biochemical pathways. Primarily, it inhibits the replication machinery of the SARS-CoV-2 virus by targeting NSP13 . Additionally, it has been shown that NSP13 can suppress the Hippo signaling pathway, a critical pathway in tissue development, regeneration, and immune homeostasis . By inhibiting NSP13, SARS-CoV-2 nsp13-IN-1 may also impact the Hippo pathway and its downstream effects.

Result of Action

The primary molecular effect of SARS-CoV-2 nsp13-IN-1 is the inhibition of the helicase activity of NSP13, leading to the suppression of SARS-CoV-2 viral replication . On a cellular level, this results in a decrease in the production of new virus particles, potentially limiting the spread of the virus within the host.

Propriétés

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMFYRIEVDLXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

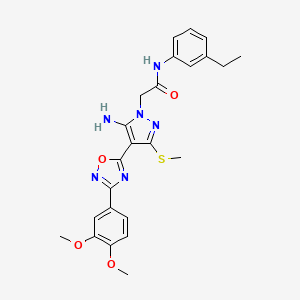

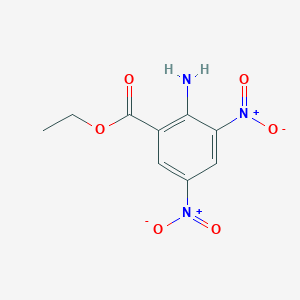

![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)

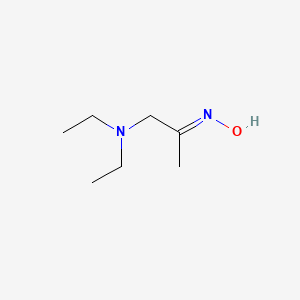

![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

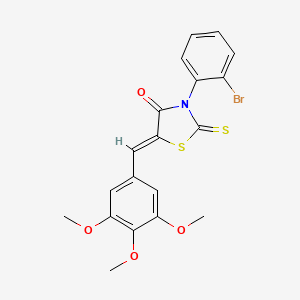

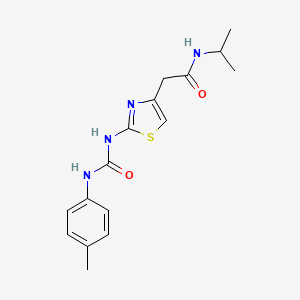

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)

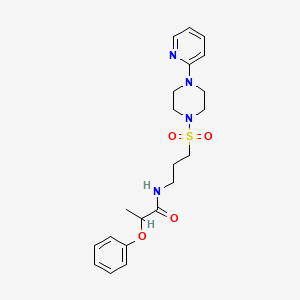

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2725867.png)